

Naugard XL-1 (CAS: 70331-94-1): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Naugard XL-1

Cat. No.: B152010

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Introduction

Naugard XL-1, with the CAS number 70331-94-1, is a high-performance, dual-function additive that serves as both a sterically hindered phenolic antioxidant and a metal deactivator.[1][2] Its unique molecular structure allows it to provide exceptional stabilization to polymeric materials by protecting them against thermo-oxidative degradation and the detrimental effects of metal ion contamination.[3][4] This non-discoloring and non-staining compound is particularly effective in polyolefins and polystyrenics, where residual metallic ions from catalysts or fillers can accelerate polymer degradation.[5][6][7] This technical guide provides an in-depth overview of **Naugard XL-1**, including its chemical and physical properties, mechanisms of action, and relevant experimental protocols for its evaluation.

Chemical and Physical Properties

Naugard XL-1 is chemically identified as 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate].[3][8][9][10] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Naugard XL-1**

Property	Value	Reference
CAS Number	70331-94-1	[8] [11] [12]
Molecular Formula	C ₄₀ H ₆₀ N ₂ O ₈	[8]
Molecular Weight	696.91 g/mol	[2] [8]
Appearance	White to off-white powder	[9]
Melting Range	174-180 °C	[2]
Flash Point (TOC)	260 °C	[13]
Specific Gravity @ 20°C	1.12	[9]

Table 2: Solubility of **Naugard XL-1** in Various Solvents at 20°C

Solvent	Solubility (g/100g solvent)
Acetone	10
Chloroform	35
Hexane	<0.1
Methanol	1.6
Styrene	2.0
Water	<0.1
Xylene	104

Table 3: Thermogravimetric Analysis (TGA) of **Naugard XL-1** (Conditions: 10 mg sample heated at 10°C/minute under a nitrogen atmosphere)

Weight Loss (%)	Temperature (°C)
10	326
20	338
50	356

Mechanism of Action

Naugard XL-1's efficacy stems from its bifunctional nature, integrating two distinct stabilizing mechanisms within a single molecule.

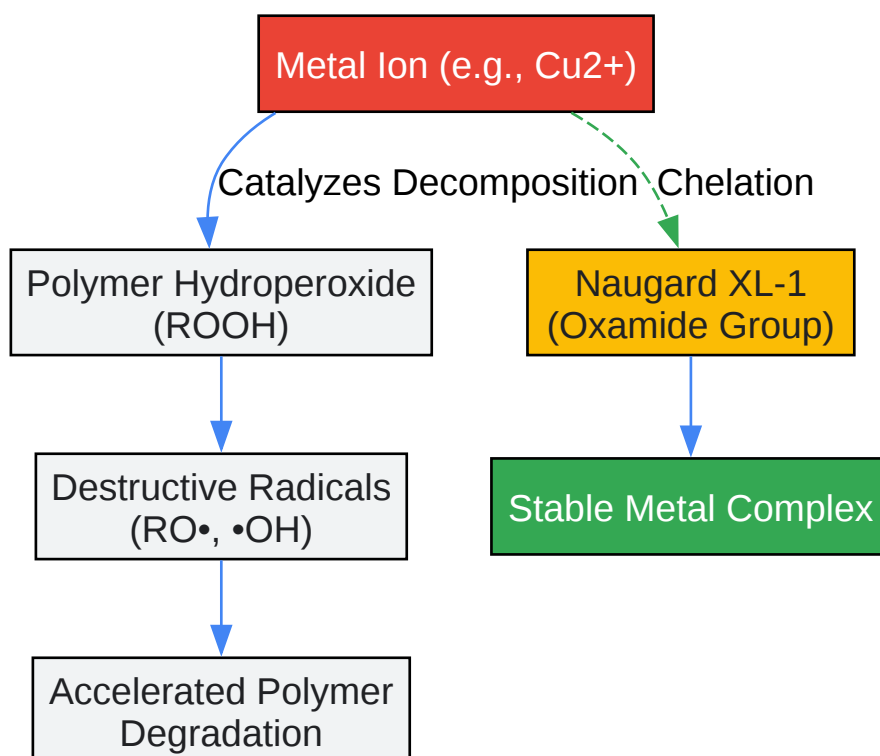
Antioxidant Activity: Free Radical Scavenging

The two sterically hindered phenolic groups in the **Naugard XL-1** molecule are responsible for its primary antioxidant activity. During the auto-oxidation of polymers, highly reactive free radicals ($R\cdot$, $ROO\cdot$) are generated, which propagate a chain reaction leading to the degradation of the polymer backbone. The phenolic hydroxyl group can donate a hydrogen atom to these free radicals, neutralizing them and terminating the degradation chain.^{[14][15]} The bulky tert-butyl groups adjacent to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new degradation chains.^{[14][16]}

*Antioxidant mechanism of **Naugard XL-1** via free radical scavenging.*

Metal Deactivation: Chelation

Transition metal ions, such as copper, iron, and cobalt, can act as catalysts in the oxidative degradation of polymers. They accelerate the decomposition of hydroperoxides, leading to a rapid increase in the concentration of destructive free radicals. The central oxamide group in **Naugard XL-1** is an effective chelating agent that can bind to these metal ions, forming stable complexes.^[17] This sequestration of metal ions renders them catalytically inactive, thereby preventing metal-induced degradation.



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*Metal deactivation mechanism of **Naugard XL-1** through chelation.*

Experimental Protocols

The following sections outline general experimental methodologies for evaluating the performance of **Naugard XL-1**. While specific quantitative data for **Naugard XL-1** in some of these assays are not publicly available, these protocols represent standard industry and academic practices for assessing antioxidant and metal deactivator efficacy.

Evaluation of Antioxidant Activity

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

- Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum. When it is reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

- Procedure:
 - Prepare a stock solution of **Naugard XL-1** in a suitable solvent (e.g., ethanol or methanol).
 - Prepare a series of dilutions of the **Naugard XL-1** stock solution.
 - Prepare a solution of DPPH in the same solvent.
 - Mix a fixed volume of the DPPH solution with each dilution of the **Naugard XL-1** solution.
 - Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
 - A control sample containing only the solvent and DPPH is also measured.
- Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(Abs_control - Abs_sample) / Abs_control] * 100$ The IC_{50} value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of **Naugard XL-1**.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).

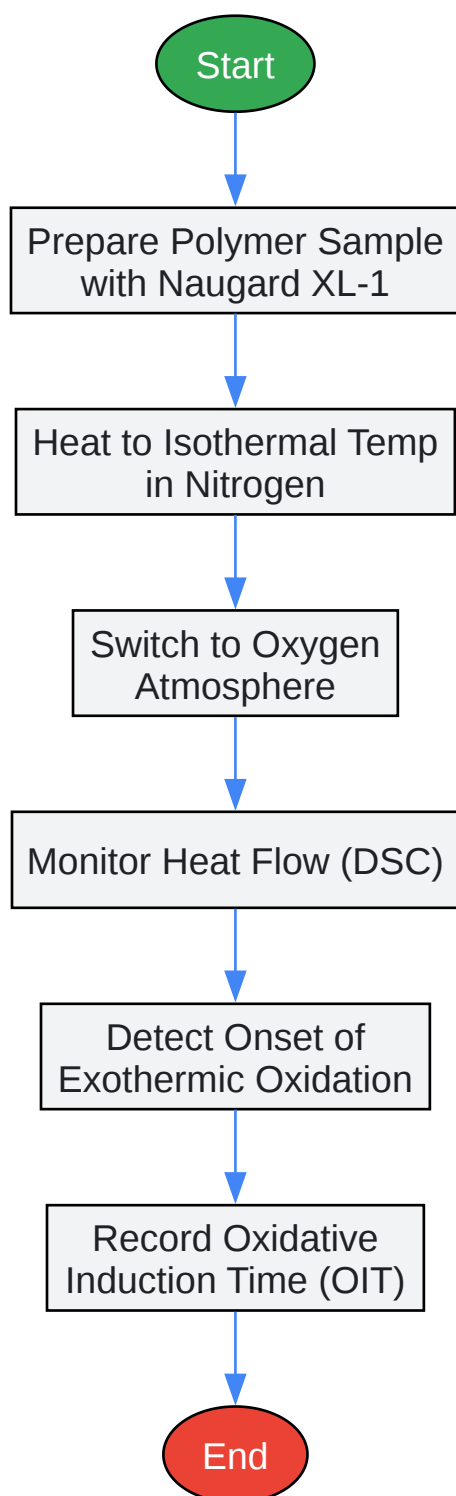
- Principle: The reduction of a ferric-tripyridyltriazine (Fe^{3+} -TPTZ) complex to the ferrous form (Fe^{2+} -TPTZ) at low pH results in the formation of an intense blue-colored complex. The absorbance of this complex is measured spectrophotometrically.
- Procedure:
 - Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a $FeCl_3$ solution.
 - Prepare a solution of **Naugard XL-1** in a suitable solvent.

- Add a small volume of the **Naugard XL-1** solution to the FRAP reagent.
- Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
- Measure the absorbance of the solution at approximately 593 nm.
- Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a standard antioxidant, typically FeSO₄ or Trolox.

Evaluation of Performance in Polymers

OIT is a measure of the thermal oxidative stability of a material and is determined using differential scanning calorimetry (DSC).^{[18][19][20]} It represents the time until the onset of autocatalytic oxidation of a material at a specified temperature in an oxygen atmosphere.^{[18][19][20]}

- Procedure:
 - A small sample of the polymer containing a known concentration of **Naugard XL-1** is placed in a DSC sample pan.
 - The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.
 - Once the temperature has stabilized, the atmosphere is switched to oxygen.
 - The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.^[18]
- Data Interpretation: A longer OIT indicates greater thermal oxidative stability.^[21] This method is useful for comparing the effectiveness of different antioxidant systems and for quality control.



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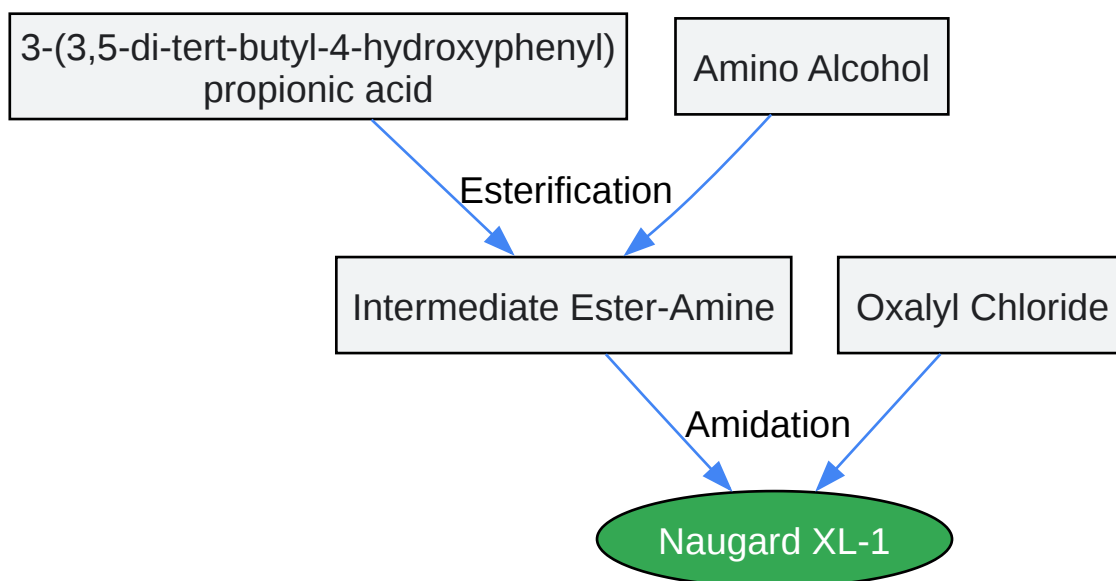
Experimental workflow for determining Oxidative Induction Time (OIT).

The MFI is a measure of the ease of flow of a molten thermoplastic polymer. Changes in MFI after thermal aging can indicate polymer degradation (chain scission or cross-linking).

- Procedure:
 - Prepare polymer samples with and without **Naugard XL-1**.
 - Measure the initial MFI of each sample according to standard methods (e.g., ASTM D1238).
 - Subject the polymer samples to accelerated thermal aging in an oven at a specified temperature for various time intervals.
 - After each aging interval, measure the MFI of the aged samples.
- Data Interpretation: A smaller change in MFI for the sample containing **Naugard XL-1** compared to the unstabilized sample indicates better thermal stability.

Synthesis

A detailed, step-by-step synthesis protocol for **Naugard XL-1** is not widely available in the public domain. However, based on the synthesis of similar compounds, a plausible general synthetic route can be described. The synthesis would likely involve a multi-step process starting from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. This starting material can be esterified with a suitable amino alcohol, followed by a reaction with oxalyl chloride or a derivative to form the central oxamide linkage.



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*Plausible general synthetic pathway for **Naugard XL-1**.*

Applications

The primary applications of **Naugard XL-1** are in the stabilization of polymers, including:

- Polyolefins (Polyethylene, Polypropylene): Used in wire and cable insulation, films, and molded articles where long-term thermal stability is required.
- Polystyrenics: To prevent degradation during processing and use.
- Adhesives and Coatings: To improve durability and prevent oxidative damage.

Conclusion

Naugard XL-1 (CAS: 70331-94-1) is a highly effective, dual-function stabilizer for a wide range of polymeric materials. Its ability to act as both a free radical scavenger and a metal deactivator provides comprehensive protection against the primary pathways of polymer degradation. The experimental protocols outlined in this guide provide a framework for researchers and scientists to evaluate its performance and utility in various applications. While specific quantitative data on its antioxidant capacity in standard assays are not readily available, its well-established use and performance in industrial applications underscore its importance as a polymer additive.

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